methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a pyrimidine moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves the esterification of the pyrazole carboxylic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-5-hydroxy-1H-pyrazole
- 1-(4,6-Dimethylpyrimidin-2-yl)-5-hydroxy-3-phenyl-1H-pyrazole
- 1-(4,6-Dimethylpyrimidin-2-yl)-5-hydroxy-3-ethyl-1H-pyrazole
Uniqueness
Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyrazole core and a methyl ester group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-[2-(4,6-dimethylpyrimidin-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C12H14N4O3/c1-7-4-8(2)14-12(13-7)16-10(17)5-9(15-16)6-11(18)19-3/h4-5,15H,6H2,1-3H3 |
InChI Key |
BDUWHQGPGMGDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)CC(=O)OC)C |
Origin of Product |
United States |
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